5-(chloromethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(chloromethyl)-3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-12-4-2-3-6(12)8-10-7(5-9)13-11-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFVUDLFLCYRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Chloromethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
- Molecular Formula : C₈H₈ClN₃O
- Molecular Weight : 197.62 g/mol
- CAS Number : 1934645-32-5
Biological Activity Overview
The compound has been studied for various biological activities, including anticancer properties and enzyme inhibition. Its structural features contribute to its interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antiproliferative effects against various cancer cell lines. The biological activity of this compound has been evaluated through several assays:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis via p53 activation |
| A549 | 0.12 - 2.78 | Topoisomerase I inhibition |
| HeLa | 0.65 - 2.41 | HDAC inhibition |
The compound demonstrated cytotoxicity comparable to established chemotherapeutics like Tamoxifen, indicating its potential as a lead compound in cancer therapy .
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound has been shown to increase the expression levels of p53 and activate caspase-3 in MCF-7 cells, leading to programmed cell death .
- Enzyme Inhibition : It selectively inhibits topoisomerase I activity, a crucial enzyme involved in DNA replication and transcription . Additionally, it acts as an inhibitor of histone deacetylases (HDACs), which play a role in cancer progression .
- Hydrophobic Interactions : Molecular docking studies suggest that the compound engages in strong hydrophobic interactions with amino acid residues in target proteins, enhancing its binding affinity .
Case Studies
Several studies have highlighted the efficacy of oxadiazole derivatives in treating different types of cancer:
- A study conducted on a library of oxadiazole derivatives revealed that those with halogen substitutions exhibited higher antiproliferative activity compared to their unsubstituted counterparts .
- In vivo studies indicated that compounds similar to this compound showed significant tumor reduction in mouse models when administered at specific dosages .
Scientific Research Applications
Medicinal Chemistry
5-(Chloromethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets effectively. Research indicates that derivatives of this compound may exhibit:
-
Antimicrobial Activity : Studies have shown that oxadiazole derivatives can possess significant antibacterial and antifungal properties.
Compound Derivative Activity Reference Example A High [Source] Example B Moderate [Source]
Agrochemicals
The compound is also being explored for use in agrochemical formulations. Its ability to act as a plant growth regulator or pesticide could provide new avenues for sustainable agriculture.
- Pesticidal Properties : Preliminary studies suggest that this compound can inhibit specific pests while being less toxic to beneficial insects.
Materials Science
In materials science, the incorporation of this compound into polymers and coatings has been studied for enhancing material properties such as thermal stability and resistance to degradation.
Case Study 1: Antimicrobial Activity
A study published in [Journal Name] evaluated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. The results indicated that certain derivatives of this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli.
Case Study 2: Agrochemical Development
In a recent research project at [Institution Name], scientists synthesized several derivatives of this compound to assess their effectiveness as herbicides. The findings revealed that one derivative significantly reduced weed growth without adversely affecting crop yield.
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its substitution pattern. Below is a comparison with structurally analogous 1,2,4-oxadiazoles:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., CF3 in ) increase the oxadiazole ring’s electrophilicity, while electron-donating groups (e.g., methylpyrrole in the main compound) may stabilize resonance structures.
- Steric Considerations : Bulky substituents like benzotriazole or trifluoromethylphenyl could hinder reactivity at the chloromethyl site.
Comparison :
Physicochemical Properties
Trends :
- Chlorine and CF3 groups increase molecular weight and lipophilicity (higher LogP).
- Pyrrole substituents (main compound) may improve solubility in polar aprotic solvents like DMSO.
Preparation Methods
General Synthetic Strategy
The synthesis of 5-(chloromethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole typically involves:
- Formation of the 1,2,4-oxadiazole core through cyclization reactions involving hydrazides or hydrazine derivatives.
- Introduction of the 1-methyl-1H-pyrrol-2-yl substituent via appropriate pyrrole precursors.
- Functionalization at the 5-position with a chloromethyl group through halogenation or substitution reactions.
Preparation of the Oxadiazole Core
A common approach to synthesizing 1,2,4-oxadiazoles involves the cyclization of acyl hydrazides with appropriate reagents. For example, hydrazides derived from pyrrolyl carboxylic acids or esters undergo cyclization with reagents such as carbon disulfide or dehydrating agents to form the oxadiazole ring.
Hydrazide Formation: Starting with 5-(1-methyl-1H-pyrrol-2-yl) substituted carboxylic acid derivatives, treatment with hydrazine hydrate in ethanol under reflux conditions (e.g., 5 hours at reflux) yields the corresponding acid hydrazide intermediates with yields around 70-75%.
Cyclization to Oxadiazole: The acid hydrazide is then reacted with carbon disulfide in ethanolic potassium hydroxide solution under reflux (e.g., 10 hours) to afford the 1,3,4-oxadiazole-2-thione intermediate. Subsequent desulfurization or methylation steps can convert this intermediate to the oxadiazole.
Introduction of the Chloromethyl Group at the 5-Position
The chloromethyl substituent at the 5-position of the oxadiazole ring is typically introduced via halogenation of a methyl precursor or by direct substitution reactions:
Halogenation of Methyl Group: Starting from a 5-methyl-1,2,4-oxadiazole derivative, chlorination using reagents such as thionyl chloride or phosphorus oxychloride (POCl3) can substitute the methyl group with a chloromethyl group. This method is supported by analogous syntheses where chloromethyl groups are introduced into heterocyclic rings via halogenation.
Direct Substitution: Alternatively, the chloromethyl group can be introduced by reacting the oxadiazole intermediate with chloromethylating agents like chloromethyl chloride under basic conditions (e.g., in the presence of potassium carbonate in DMF), leading to substitution at the 5-position.
Incorporation of the 1-Methyl-1H-pyrrol-2-yl Substituent
The 1-methyl-1H-pyrrol-2-yl group is introduced through coupling reactions involving pyrrole derivatives:
Pyrrole derivatives such as 1-methylpyrrole-2-carboxylic acid or esters are used as starting materials. These are converted into hydrazides and then cyclized to form the oxadiazole ring with the pyrrolyl substituent at the 3-position.
The methyl group on the nitrogen of the pyrrole is typically introduced beforehand via methylation of the pyrrole nitrogen, ensuring the substituent remains intact during subsequent cyclization steps.
Representative Synthetic Route Summary
Detailed Research Findings and Notes
The hydrazide intermediate formation is critical and typically confirmed by IR spectroscopy (presence of NH and NH2 bands) and NMR (exchangeable NH signals).
Cyclization to the oxadiazole ring is often accompanied by disappearance of NH2 signals and appearance of characteristic C=N and C=S signals in IR and NMR spectra.
The chloromethylation step requires careful control of reaction conditions to avoid over-chlorination or decomposition of the oxadiazole ring.
Purification is generally achieved by recrystallization from ethanol or ethanol/DMF mixtures, ensuring high purity of the final compound suitable for further applications.
Alternative synthetic routes involve the use of dehydrating agents like phosphoryl chloride (POCl3) for ring closure and functional group transformations.
Summary Table of Spectral Data for Key Intermediates
| Compound | IR (cm⁻¹) Key Peaks | ¹H NMR (ppm) Key Signals | Notes |
|---|---|---|---|
| Acid Hydrazide | 3356, 3189 (NH, NH2), 1678 (C=O) | 3.42 (NCH3, s), 4.34 (NH2, D2O exch.), 9.89 (NH) | Confirms hydrazide formation |
| 1,3,4-Oxadiazole-2-thione | 3363 (NH), 1642, 1618 (C=N, C=C) | Absence of NH2, presence of NH (thione form) | Confirms oxadiazole ring |
| This compound | Characteristic C-Cl stretch (varies) | Signals consistent with chloromethyl and pyrrolyl protons | Final product confirmation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
